molecular formula C16H19NO3 B2472450 N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide CAS No. 1421473-06-4

N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide

Cat. No. B2472450
CAS RN: 1421473-06-4
M. Wt: 273.332
InChI Key: LFWOLLSXSKCNMD-UHFFFAOYSA-N
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Description

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide” is a benzamide derivative with a furan ring and a hydroxypropyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are commonly used in the synthesis of various pharmaceuticals . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzamide portion of the molecule would likely contribute to its planarity, while the furan ring could introduce some degree of non-planarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, hydroxypropyl, and furan functional groups. Furan rings are known to undergo reactions such as electrophilic substitution and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have become essential in the search for new antibacterial agents due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing furan moieties. Notably, the compound has been investigated for its antibacterial activity against both gram-positive and gram-negative bacteria . Further studies could explore its mechanism of action and potential clinical applications.

Urease Inhibition

Urease is an enzyme involved in urea hydrolysis, and its inhibition is relevant in various contexts, including agriculture and medicine. Some furan-based compounds have shown promising urease inhibitory effects . Exploring the impact of our compound on urease activity could contribute to this field.

Neuroprotective Potential

Given the diverse pharmacological effects of furan derivatives, it’s worth investigating their impact on neuroprotection. Neurodegenerative diseases are a significant global health concern, and compounds like N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide might offer neuroprotective benefits.

If you’d like more information on any specific application or need additional details, feel free to ask

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-5-6-12(2)13(10-11)16(19)17-8-7-14(18)15-4-3-9-20-15/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWOLLSXSKCNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide

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